2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE is a complex organic compound that features a combination of pyrimidine, chlorophenyl, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and chlorophenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) and trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents that can be employed in microdroplet chemistry. Reaction conditions often involve ambient temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations and other substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A non-steroidal anti-inflammatory drug with a different mechanism of action.
Chlorpheniramine: An antihistamine with a similar structural motif but different pharmacological effects.
Fluoxetine: An antidepressant that targets serotonin receptors.
Uniqueness
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H18ClF2N3O3S |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C21H18ClF2N3O3S/c1-2-29-18-11-15(7-8-17(18)30-20(23)24)26-19(28)12-31-21-25-10-9-16(27-21)13-3-5-14(22)6-4-13/h3-11,20H,2,12H2,1H3,(H,26,28) |
InChI Key |
MNRGWQLGSGWMDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl)OC(F)F |
Origin of Product |
United States |
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